molecular formula C16H13ClN2O B13926099 n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine

n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine

Cat. No.: B13926099
M. Wt: 284.74 g/mol
InChI Key: OLMXTQBJETZZKV-UHFFFAOYSA-N
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Description

n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is a compound that belongs to the benzofuran class of organic compounds Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.

    Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a 3-chlorophenyl group.

    Addition of the Acetamidine Moiety: The final step involves the introduction of the acetamidine group. This can be done through a reaction with acetamidine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The 3-chlorophenyl group and acetamidine moiety may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    3-Chlorobenzofuran: Similar structure but lacks the acetamidine group.

    Acetamidine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is unique due to its combination of a benzofuran core, a 3-chlorophenyl group, and an acetamidine moiety. This unique structure imparts specific biological and chemical properties that are not found in simpler or related compounds .

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

N'-[2-(3-chlorophenyl)-1-benzofuran-5-yl]ethanimidamide

InChI

InChI=1S/C16H13ClN2O/c1-10(18)19-14-5-6-15-12(8-14)9-16(20-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,19)

InChI Key

OLMXTQBJETZZKV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)Cl)N

Origin of Product

United States

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